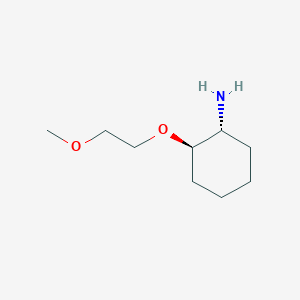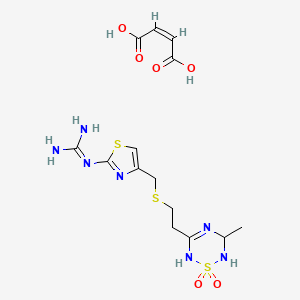
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate; Famotidine Impurity C2 maleate; Famotidine acetaldehyde adduct maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate, also known as Famotidine Impurity C2 maleate or Famotidine acetaldehyde adduct maleate, is a chemical compound that is often studied in the context of pharmaceutical impurities. Famotidine is a well-known histamine H2 receptor antagonist used to treat conditions such as ulcers and gastroesophageal reflux disease (GERD). The study of its impurities, such as this compound, is crucial for ensuring the safety and efficacy of the drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-(3-Methyl-1,1-dioxido-3,4-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethyl)sulfanyl)methyl)-1,3-thiazol-2-yl)guanidine maleate typically involves multiple steps, including the formation of the thiatriazine ring, the attachment of the ethylsulfanyl group, and the final coupling with the thiazolylguanidine moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied to understand its reactivity and stability, which can provide insights into the behavior of similar compounds.
Biology
Biologically, the compound may be investigated for its interactions with biological molecules, such as proteins or enzymes, to understand its potential effects in living organisms.
Medicine
In medicine, the focus is on the safety and efficacy of Famotidine, with studies on its impurities helping to ensure that the drug meets regulatory standards.
Industry
Industrially, the compound is relevant in the context of pharmaceutical manufacturing, where controlling impurities is essential for producing high-quality drugs.
Wirkmechanismus
The mechanism of action of this compound would likely involve interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famotidine: The parent compound, used as a histamine H2 receptor antagonist.
Other Impurities: Similar impurities in Famotidine or related drugs, which may have different structures but similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific structure, which includes a thiatriazine ring, ethylsulfanyl group, and thiazolylguanidine moiety. These features may confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H21N7O6S3 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-[4-[2-(3-methyl-1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H17N7O2S3.C4H4O4/c1-6-13-8(17-22(18,19)16-6)2-3-20-4-7-5-21-10(14-7)15-9(11)12;5-3(6)1-2-4(7)8/h5-6,16H,2-4H2,1H3,(H,13,17)(H4,11,12,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
KBCUSARGSUYAQK-BTJKTKAUSA-N |
Isomerische SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1NS(=O)(=O)NC(=N1)CCSCC2=CSC(=N2)N=C(N)N.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


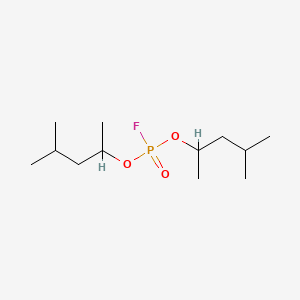
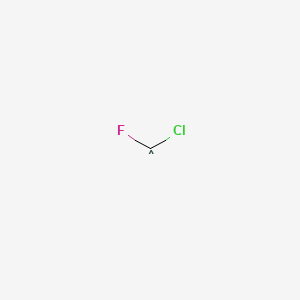
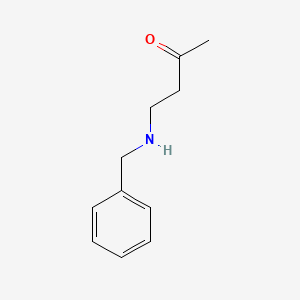
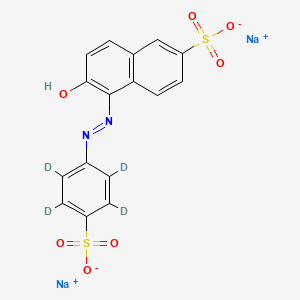
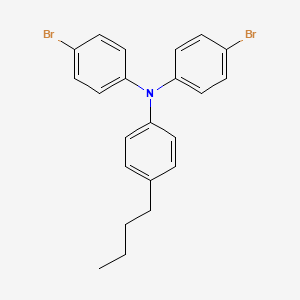
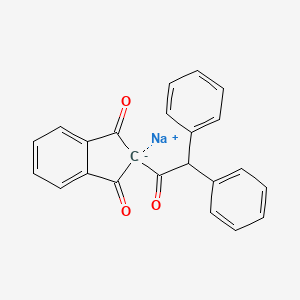
![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)
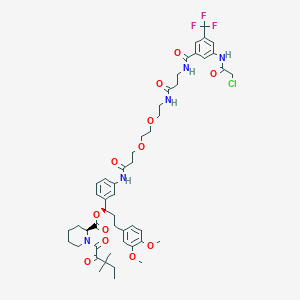
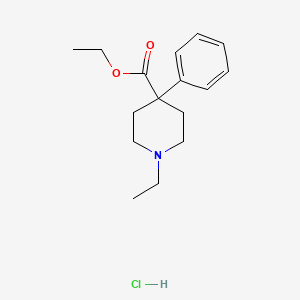

![(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-N-(4-methyl-2-oxochromen-6-yl)butanediamide](/img/structure/B13423550.png)

![tert-butylN-[2-(4-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13423562.png)
